Methyl-d3 butyrate
Description
Properties
CAS No. |
38666-81-8 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
105.151 |
IUPAC Name |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
SMILES |
CCCC(=O)OC |
Synonyms |
Butyric Acid Methyl-d3 Ester; Butyric Acid Ester with Me-d3-OH; 3-Methyl-d3-propanoic Acid Methyl-d3 Ester; Methyl-d3 Butanoate; Methyl-d3 n-Butyrate; NSC 9380-d3; Butanoic Acid Methyl-d3 Ester |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Isotopic Enrichment
Strategies for Regiospecific Deuterium (B1214612) Incorporation into Methyl Butyrate (B1204436)
Regiospecific deuterium incorporation allows for the precise placement of deuterium atoms within a molecule. For methyl-d3 butyrate, this means that all three hydrogen atoms of the methyl group are replaced with deuterium.
The synthesis of this compound can be achieved in nearly quantitative yield through the reaction of appropriate precursors. cdnsciencepub.com The primary pathway involves the reaction between methyl-d3 bromide (CD₃Br) and silver butyrate. cdnsciencepub.com
The process begins with the preparation of the precursors. Silver butyrate is prepared by reacting n-butyric acid with silver nitrate (B79036) in an aqueous solution containing ammonia (B1221849) for neutralization. cdnsciencepub.com The deuterated precursor, methyl-d3 bromide, is synthesized via the brominative decarboxylation of silver acetate-d3. cdnsciencepub.com
The main reaction pathway is a nucleophilic substitution where the butyrate anion from silver butyrate displaces the bromide from methyl-d3 bromide. This reaction is typically performed by heating the two precursors in a sealed tube at an elevated temperature (e.g., 80°C) for several hours to drive the reaction to completion. cdnsciencepub.com The resulting product is this compound, with the deuterium atoms located exclusively on the methyl group of the ester.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for producing deuterated esters. organic-chemistry.orgnih.gov This technique utilizes microwave irradiation to transfer energy directly to the reactants, which can dramatically reduce reaction times from hours to minutes and often improve yields. organic-chemistry.orgmdpi.com
For the synthesis of deuterated esters, microwave-assisted methods offer several advantages:
Speed: Reactions can be completed in a fraction of the time required for conventional heating. organic-chemistry.org
Efficiency: The direct and uniform heating can lead to higher conversion rates and product yields. nih.govbiofueljournal.com
Selectivity: The approach can be highly chemoselective, preserving sensitive functional groups within the molecule and maintaining stereochemical integrity. organic-chemistry.org
While a specific protocol for this compound is not detailed in the surveyed literature, the general principles are applicable. A typical approach would involve reacting a butyric acid derivative with a deuterated methanol (B129727) source (or a deuterated methyl halide with a butyrate salt) in a suitable solvent within a microwave reactor. organic-chemistry.orgmdpi.com Studies on other esters, such as deuterated estrogen fatty acid esters, have successfully used microwave irradiation with fatty acid chlorides or anhydrides, demonstrating the viability of this technology for creating isotopically labeled compounds. nih.gov The reaction parameters, including microwave power, temperature, and reaction time, would be optimized to achieve maximum conversion. nih.govacs.org
Precursor Selection and Chemical Reaction Pathways for this compound Synthesis
Post-Synthetic Purification and Determination of Isotopic Purity
After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and solvents. Subsequently, analytical methods are employed to confirm the structure and quantify the level of deuterium incorporation.
The purification of this compound can be accomplished using several standard laboratory techniques. One specific method involves isolating the volatile ester from the reaction mixture by attaching the opened reaction tube to a vacuum manifold and collecting the product in a trap cooled with liquid nitrogen. cdnsciencepub.com Other general methods for purifying esters include:
Extraction: Using a low-boiling-point organic solvent to extract the ester from the reaction mixture, followed by sequential washing with water, dilute acid, and dilute base to remove impurities. google.com
Distillation: Separating the ester from other components based on differences in boiling points. google.com
Chromatography: Using techniques like silica (B1680970) gel chromatography to separate the desired product from impurities based on polarity. nih.gov
The determination of isotopic purity is crucial for validating the success of the deuteration. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis. rsc.orgrsc.org
Mass Spectrometry (MS): ESI-HRMS can distinguish between the unlabeled compound and its various deuterated isotopologues (e.g., d1, d2, d3). nih.gov By analyzing the relative abundance of these isotopologue ions in the mass spectrum, a precise isotopic purity value can be calculated. nih.govrsc.org For example, mass analysis of synthesized methyl-d3 bromide showed a purity of 97.8 mol % CD₃Br, corresponding to 99.2 atom % D. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the specific location of deuterium atoms within the molecule. nih.govwikipedia.org In a ¹H NMR spectrum, the signal corresponding to the methyl group protons would be absent or significantly diminished, confirming successful substitution. osti.gov Conversely, a ²H (deuterium) NMR spectrum would show a signal corresponding to the CD₃ group. nih.gov Quantitative NMR (qNMR) can be used to determine the isotopic abundance by comparing the integral of the residual proton signal to an internal standard. google.com
Iii. Sophisticated Analytical Techniques for Characterization and Quantification of Methyl D3 Butyrate
Mass Spectrometry-Based Platforms for Isotope Ratio Analysis and Metabolite Profiling
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. symeres.com It allows for the accurate determination of mass-to-charge ratios, enabling the differentiation of molecules based on their isotopic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted and Untargeted Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl butyrate (B1204436). metbio.netresearchgate.net In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. metbio.net
For methyl-d3 butyrate, GC-MS can be used for both targeted and untargeted analyses. In targeted analysis, the instrument is set to specifically look for the known mass of this compound and its fragmentation patterns, providing a highly sensitive and quantitative measurement. caymanchem.comnih.gov This is particularly useful for quantifying the compound in various matrices. Untargeted analysis, on the other hand, involves scanning a broader mass range to identify all detectable compounds in a sample, which can be useful for metabolic profiling studies. The use of deuterated internal standards, such as butyric acid-d7, is a common practice in GC-MS quantification to ensure accuracy and reproducibility. caymanchem.comnih.gov Derivatization techniques, such as esterification, are often employed to enhance the volatility and detectability of related short-chain fatty acids. emich.edunih.govnih.gov
A typical GC-MS analysis of this compound would involve the following steps:
Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, feces, or culture media). nih.gov
Derivatization (if necessary): Chemical modification to increase volatility. nih.gov
Injection: Introduction of the sample into the GC.
Separation: Separation of components on a GC column.
Detection: Ionization and mass analysis by the MS.
| Parameter | Typical Value/Condition |
| GC Column | DB-5ms capillary column researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Injection Mode | Split or splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolic Tracing and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another indispensable tool, especially for non-volatile or thermally labile compounds. mdpi.comnih.gov It is frequently used in metabolic studies to trace the fate of isotopically labeled compounds within biological systems. nih.govtandfonline.comtandfonline.com The use of stable isotope-labeled internal standards, such as deuterated forms of the analyte, is crucial for accurate quantification in complex matrices like plasma, cerebrospinal fluid, and tissue homogenates. tandfonline.comtandfonline.comlumiprobe.comlumiprobe.com
In a typical LC-MS/MS workflow for metabolic tracing, a biological system is dosed with this compound. Over time, samples are collected and analyzed to identify and quantify the deuterated metabolites. This allows researchers to map metabolic pathways and understand the biotransformation of the parent compound. nih.gov The high sensitivity and specificity of LC-MS/MS enable the detection of even low levels of metabolites. mdpi.com Methods often involve reversed-phase chromatography for separation. tandfonline.com
The development of a robust LC-MS/MS method involves optimizing several parameters:
Chromatographic Column: C18 reversed-phase columns are commonly used. tandfonline.com
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid to improve ionization. sielc.com
Ionization Source: Electrospray ionization (ESI) is a common choice.
Mass Analyzer: Triple quadrupole mass spectrometers are frequently used for their quantitative capabilities in multiple reaction monitoring (MRM) mode. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and chemical environment of atoms within a molecule. sigmaaldrich.com For isotopically labeled compounds like this compound, NMR is invaluable for confirming the position and extent of deuterium (B1214612) incorporation. synmr.in
Deuterium NMR (²H NMR) and Isotopic Resonance Shifts
Deuterium NMR (²H NMR) directly observes the deuterium nuclei. huji.ac.il Since the chemical environment affects the resonance frequency of the deuterium nucleus, a ²H NMR spectrum can confirm that the deuterium atoms are located on the methyl group of the butyrate moiety. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in proton NMR (¹H NMR), making spectral interpretation straightforward. sigmaaldrich.com However, deuterium signals are typically broader than proton signals. huji.ac.il The presence of a signal at the expected chemical shift for the methyl group confirms the successful synthesis of this compound. Isotopic resonance shifts, though generally small, can provide subtle information about the electronic environment of the nucleus.
Multidimensional NMR for Complex Mixture Analysis
While one-dimensional NMR is often sufficient for a pure sample of this compound, multidimensional NMR techniques become essential when analyzing complex mixtures, such as those encountered in metabolic studies. nih.govrsc.orgcalstate.edu Techniques like 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the protons with their directly attached carbon atoms. In the case of this compound, the absence of a cross-peak for the deuterated methyl group in a standard ¹H-¹³C HSQC spectrum would further confirm the isotopic labeling. Advanced NMR methods can be used for the simultaneous quantification of multiple metabolites in biological samples with minimal sample preparation. calstate.edu
Chromatographic Separation Techniques (GC, HPLC) Coupled with Detection
Chromatographic techniques are fundamental for isolating this compound from reaction mixtures or biological samples before detection. metbio.netsielc.com
Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is highly effective for separating volatile compounds. metbio.net The choice of the GC column's stationary phase is critical for achieving good separation from other volatile components.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. sielc.com For methyl butyrate and its deuterated analog, reversed-phase HPLC is a common method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC can be coupled with various detectors, including UV-Vis detectors (if the analyte has a chromophore) or, more powerfully, a mass spectrometer (LC-MS). acs.org
The selection of the appropriate chromatographic method depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity and selectivity.
Development and Validation of this compound as an Internal Standard in Quantitative Assays
The accurate quantification of volatile and low-concentration analytes like butyrate in complex biological matrices presents significant analytical challenges. researchgate.netnih.gov The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods, as it corrects for analyte loss during sample preparation and for variations in instrument response. researchgate.netmetbio.net this compound, a deuterated form of methyl butyrate, is an ideal internal standard for the quantification of butyric acid and its esters due to its chemical and physical properties being nearly identical to the analyte of interest, differing only in mass. acs.orgmiamioh.edu This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while being distinguishable by the mass spectrometer. nih.gov
The development of a quantitative assay using this compound as an internal standard involves a meticulous validation process to ensure the method is reliable, reproducible, and fit for its intended purpose. researchgate.net This process adheres to stringent guidelines and evaluates several key performance characteristics.
Method Development and Validation Parameters:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components in the sample matrix. mdpi.com In gas chromatography-mass spectrometry (GC-MS) analysis, this is achieved by ensuring that the chromatographic peaks for butyrate and the this compound internal standard are well-separated from other matrix components and that no interfering peaks are present at the same retention times. nih.gov Selected Ion Monitoring (SIM) is often employed to enhance selectivity by monitoring specific mass-to-charge (m/z) ratios for both the analyte and the internal standard. miamioh.edu
Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration, and a linear regression is applied. A high coefficient of determination (R²) is required to demonstrate a linear relationship. researchgate.netmdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Accuracy is often assessed through recovery studies in spiked matrix samples, while precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). chemrxiv.orgnih.gov The relative standard deviation (RSD) is typically required to be within acceptable limits (e.g., <15-20%). researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com For short-chain fatty acids (SCFAs), sensitive methods can achieve LOQs in the low micromolar (µM) range. nih.gov
Stability: The stability of the analyte and the internal standard in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles and storage duration, to ensure that the sample integrity is maintained from collection to analysis. nih.gov
Detailed Research Findings
Numerous studies validating methods for SCFA quantification underscore the necessity of using stable isotope-labeled internal standards. While specific data for this compound is integrated within broader SCFA assay validations, the performance characteristics are well-documented for analogous deuterated standards like butyric acid-d2 or caproic acid-d3. nih.govnih.gov These studies consistently demonstrate that the use of such standards leads to high accuracy and precision.
For instance, a GC-MS method for SCFA quantification in human plasma and serum reported excellent linearity and low limits of detection for butyrate (0.03–0.12 µg/mL). nih.gov Another study employing a derivatization strategy followed by GC-MS analysis for SCFAs and branched-chain amino acids (BCAAs) reported intra- and inter-day precision with RSDs under 10% and good stability for 7 days at -20°C. nih.gov The use of an isotope-labeled internal standard was critical in achieving this level of performance by correcting for variations during the multi-step sample preparation process. researchgate.netnih.gov
The following tables summarize typical validation results from published research on quantitative SCFA analysis using deuterated internal standards, which are representative of the performance expected from a method validated with this compound.
Table 1: Representative Linearity and Quantification Limits for SCFA Analysis using Deuterated Internal Standards
| Analyte | Analytical Method | Linear Range (µM) | R² | LOQ (µM) | Reference |
|---|---|---|---|---|---|
| Butyric Acid | GC-MS | 0.5 - 100 | >0.998 | 0.5 | researchgate.net |
| Butyric Acid | GC-MS | Not Specified | >0.99 | 0.34 - 1.36 | researchgate.netnih.gov |
| Butyric Acid | LC-MS/MS | 1 - 200 | >0.995 | 1.0 | mdpi.com |
| Butyric Acid | GC-MS | 0.1 - 50 | >0.999 | 0.1 | nih.gov |
Table 2: Representative Precision and Accuracy Data for SCFA Analysis using Deuterated Internal Standards
| Analyte | Matrix | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| Butyric Acid | Plasma | <12% | <20% | 92% - 120% | researchgate.net |
| Butyric Acid | Feces | <10% | <10% | Not Reported | nih.gov |
| Butyric Acid | Serum | 1.6% - 9.8% | 4.6% - 14.1% | 88.2% - 107.2% | researchgate.net |
| Butyric Acid | Stool | <8.8% | <8.8% | 93.1% - 108.7% | mdpi.com |
The successful development and rigorous validation of analytical methods using this compound as an internal standard are essential for obtaining reliable quantitative data in clinical research, microbiome studies, and food science. mdpi.comfrontiersin.org The use of such a standard ensures that the reported concentrations of butyrate are accurate, precise, and reflective of their true levels in the biological system under investigation.
Iv. Research Applications and Mechanistic Investigations Using Methyl D3 Butyrate
Tracing Metabolic Fluxes and Pathway Elucidation in Biological Model Systems
Stable isotope tracers, such as deuterated and carbon-13 (¹³C) labeled short-chain fatty acids (SCFAs), are fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.govfrontiersin.org Methyl-d3 butyrate (B1204436), once administered and hydrolyzed to release deuterated butyrate, allows for the precise tracking of the butyrate molecule as it is transported, metabolized, and incorporated into various cellular components. This approach has been instrumental in understanding the complex roles of butyrate in cellular and whole-body metabolism. rero.chnih.gov
The use of stable isotope-labeled butyrate has been central to determining its rate of appearance and disappearance (turnover) in both laboratory cell cultures (in vitro) and living organisms (in vivo). nih.gov In human studies, primed continuous intravenous infusions of ¹³C-labeled acetate (B1210297), propionate, and butyrate have been used to quantify the in vivo colonic production of these SCFAs. mdpi.com For instance, after the consumption of inulin, a fermentable fiber, the endogenous rate of appearance for butyrate was determined to be 0.28 ± 0.12 μmol·kg⁻¹·min⁻¹. mdpi.comresearchgate.net
In animal models, such as rats, similar stable isotope dilution techniques have been employed to measure the turnover rates of peripheral SCFAs. cambridge.org These studies have revealed that different SCFAs have markedly different turnover rates, with butyrate turnover being significantly lower than that of acetate. cambridge.org For example, in food-deprived rats, the peripheral turnover rate for butyrate was measured at 0.3 μmol/kg per minute, compared to 29 μmol/kg per minute for acetate. cambridge.org Such research demonstrates the utility of isotopically labeled butyrate in discerning the dynamics of SCFA metabolism under various physiological and dietary conditions. cambridge.org
Table 1: Butyrate Turnover Rates in Different Research Models
| Research Model | Tracer Used | Measured Parameter | Finding | Citation |
|---|---|---|---|---|
| Healthy Humans | [1-¹³C]butyrate | Endogenous Rate of Appearance | 0.28 ± 0.12 μmol·kg⁻¹·min⁻¹ | mdpi.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
A critical metabolic fate of butyrate is its β-oxidation to form acetyl-coenzyme A (acetyl-CoA), a central hub in cellular metabolism. nih.gov Stable isotope tracing has unequivocally shown that the carbon backbone of butyrate is incorporated into acetyl-CoA. nih.gov This butyrate-derived acetyl-CoA can then enter various downstream pathways.
One of the most significant findings from tracer studies is the link between gut microbiota-produced butyrate and host histone acetylation. nih.gov Research using ¹³C-labeled butyrate in cell culture and ¹³C-labeled fiber in mice demonstrated that carbon atoms from butyrate are directly incorporated into the acetyl groups of histones. nih.gov This finding provides a mechanistic link between diet, the gut microbiome, and epigenetic regulation in the host. nih.gov Furthermore, studies in colon cancer cell lines have shown that butyrate metabolism upstream of acetyl-CoA synthesis is crucial for its effects on cell growth, while the downstream metabolism of acetyl-CoA through the tricarboxylic acid (TCA) cycle and lipid synthesis helps regulate intracellular butyrate concentrations. nih.gov Butyrate treatment has been observed to increase the cellular pools of both acetyl-CoA and α-ketoglutarate, a key TCA cycle intermediate. nih.gov
The substitution of hydrogen with deuterium (B1214612) in methyl-d3 butyrate can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. mdpi.comprinceton.edu This phenomenon is a powerful tool for studying enzyme mechanisms, as it can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. mdpi.comprinceton.edu
While direct studies detailing the use of this compound for KIE analysis of specific enzymes are specialized, the principle is widely applied in enzymology. For instance, primary deuterium KIEs have been measured for (R)-3-hydroxybutyrate dehydrogenase using deuterated NADH (NADD), which revealed that hydride transfer is not rate-limiting for its native substrate but becomes more rate-limiting for non-native substrates. acs.org The study of KIEs provides detailed insights into transition states and the substrate specificity of enzymes involved in butyrate metabolism, such as the CoA transferases that convert butyryl-CoA to butyrate. acs.orgfrontiersin.org
Investigation of Carbon Flow into Downstream Metabolites (e.g., Acetyl-CoA)
Understanding Reaction Mechanisms in Organic and Biochemical Systems
Beyond metabolic tracing, this compound and other deuterated molecules are valuable in elucidating reaction mechanisms. ontosight.ai The presence of deuterium can influence reaction rates, providing clues about the transition state of a chemical transformation. princeton.eduontosight.ai This is particularly useful in distinguishing between proposed mechanistic pathways in both organic synthesis and biochemical reactions. princeton.edu For example, a significant KIE upon deuteration of a reactant suggests that the C-H bond at the labeled position is being cleaved in the rate-limiting step, a hallmark of mechanisms like E2 eliminations in organic chemistry. princeton.edu In biochemical contexts, KIE studies have been used to understand the mechanisms of enzymes, including those involved in fatty acid metabolism. acs.orgacs.org
Applications in Omics Research (e.g., Metabolomics, Lipidomics)
The fields of metabolomics and lipidomics, which involve the large-scale study of metabolites and lipids, heavily rely on stable isotope-labeled internal standards for accurate quantification. nih.gov Deuterated compounds like Butyryl-L-carnitine-(N-methyl-d3) are used as internal standards in mass spectrometry-based analyses to quantify acylcarnitines. lumiprobe.com
This compound can be used in metabolomic studies to trace the incorporation of the butyrate moiety into the cellular metabolome and lipidome. cambridge.orgnih.gov For example, studies have investigated how dietary supplementation with related compounds like β-hydroxy-β-methyl butyrate (HMB) alters the serum metabolome and the fatty acid composition of muscle tissue. mdpi.com In lipidomics, an interesting observation in studies involving vitamin D supplementation was the upregulation of several lipids containing butyrate, suggesting a potential link between vitamin D and butyrate metabolism in lipid synthesis. uit.no These "omics" approaches, empowered by stable isotope tracers, provide a systems-level view of the metabolic impact of butyrate. nih.govnih.gov
Table 2: Applications of Butyrate Isotopologues in Omics Research
| Omics Field | Application | Key Finding/Technique | Citation |
|---|---|---|---|
| Metabolomics | Quantitative analysis of acylcarnitines | Use of Butyryl-L-carnitine-(N-methyl-d3) as an internal standard for MS. | lumiprobe.com |
| Metabolomics | Tracing metabolic activity of gut microbiota | Stable isotope probing (SIP) with labeled substrates to track metabolic activity. | nih.gov |
| Lipidomics | Investigating effects of vitamin D | Upregulation of butyrate-containing lipids observed with supplementation. | uit.no |
This table is interactive. Click on the headers to sort the data.
Environmental Research Applications (e.g., biodegradation studies)
Stable isotope probing (SIP) is a key technique in microbial ecology to trace the flow of substrates through microbial communities and identify the organisms responsible for specific metabolic processes. nih.gov While specific studies employing this compound in environmental biodegradation were not prominent in the search results, the principle of using isotopically labeled compounds is well-established. For instance, ¹³C-labeled substrates are commonly used to track the degradation of compounds in environmental samples like soil or water. rero.ch This allows researchers to understand the fate of pollutants and the role of different microorganisms in their breakdown. The use of labeled butyrate could similarly be applied to study its degradation pathways in various anaerobic or aerobic environments, identifying the key microbial players involved in its turnover in complex ecosystems.
V. Computational and Theoretical Modeling of Deuterated Butyrate Systems
Quantum Chemical Approaches to Isotope Effects and Molecular Reactivity
Quantum chemistry offers powerful tools for understanding the fundamental properties of molecules and their reactions. For deuterated systems such as methyl-d3-butyrate, these methods are crucial for explaining and predicting the kinetic isotope effect (KIE), where the substitution of hydrogen with its heavier isotope, deuterium (B1214612), alters reaction rates. wikipedia.orglibretexts.org
The primary cause of the KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. Due to its greater mass, deuterium has a lower vibrational frequency in a chemical bond, resulting in a lower ZPVE. Consequently, more energy is required to break a C-D bond than a C-H bond, which typically leads to a slower reaction rate for the deuterated compound. libretexts.org Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately calculate these vibrational frequencies and predict the magnitude of the KIE. acs.orgscielo.brmdpi.comscielo.br The accurate prediction of a deuterium KIE using DFT calculations is now considered a relatively routine process. wikipedia.org
Table 1: Calculated Quantum Chemical Reactivity Descriptors This table presents a hypothetical comparison of quantum chemical descriptors for methyl butyrate (B1204436) and its deuterated analog, as would be calculated using DFT methods like B3LYP/6-31G(d,p). These values are illustrative of the data generated in such computational studies.
| Descriptor | Methyl Butyrate (Calculated) | Methyl-d3 Butyrate (Calculated) | Implication |
| EHOMO (eV) | -10.5 | -10.52 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO (eV) | 1.5 | 1.48 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 12.0 | 12.0 | Indicator of chemical reactivity and stability. |
| Hardness (η) | 6.0 | 6.0 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -4.5 | -4.52 | Represents the ability to attract electrons. |
| Electrophilicity (ω) | 1.69 | 1.70 | Index for the propensity of a species to accept electrons. |
Data is illustrative and based on typical outcomes of DFT calculations for similar small organic molecules.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between molecules over time. biorxiv.orgjelsciences.com For methyl-d3-butyrate, MD simulations are invaluable for studying its interactions with biological macromolecules like proteins (e.g., enzymes, receptors) and cell membranes. rsc.orgresearchgate.netnih.gov These simulations can reveal how the small change in mass and vibrational dynamics from deuteration might influence binding affinity, conformational changes, and transport across biological barriers. biorxiv.orgmdpi.com
In a typical MD simulation, a system is constructed containing the molecule of interest (methyl-d3-butyrate), the target macromolecule (e.g., a protein), and a surrounding solvent environment (usually water) to mimic physiological conditions. rsc.orgnih.govsajs.co.za The simulation then calculates the forces between all atoms and uses Newton's equations of motion to predict their movements over short time steps, generating a trajectory of the system's behavior. nih.gov
These simulations can provide detailed insights into:
Binding Pockets: Identifying the specific amino acid residues in a protein that interact with methyl-d3-butyrate. biorxiv.org
Interaction Types: Quantifying the contributions of different non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, to the binding event. researchgate.net
Conformational Changes: Observing how the protein or the ligand changes shape upon binding. biorxiv.org MD simulations have been used to show that such conformational shifts are critical during protein-ligand interactions. sajs.co.za
Solvation and Transport: Analyzing how the molecule interacts with water molecules and how it partitions into and moves across a lipid bilayer, which is a model for a cell membrane. rsc.orgresearchgate.net
Studies on similar ester compounds show that MD simulations can effectively predict and analyze solvation characteristics and conformational flexibility, providing a basis for understanding biological recognition. rsc.org The combination of hydrogen/deuterium exchange mass spectrometry (HDX-MS) with MD simulations has become a powerful strategy for accurately modeling protein-ligand interactions at high resolution. biorxiv.orgacs.org
Table 2: Typical Interactions Studied by Molecular Dynamics Simulations This table illustrates the types of interaction data that can be extracted from MD simulations of a ligand like methyl-d3-butyrate with a protein target.
| Interaction Type | Description | Example from Simulation |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The ester oxygen of methyl-d3-butyrate forming a transient hydrogen bond with a backbone amide hydrogen of an amino acid residue like Glycine. |
| Hydrophobic Interactions | The tendency of nonpolar groups (like the methyl and ethyl parts of the molecule) to associate in an aqueous environment. | The alkyl chain of methyl-d3-butyrate fitting into a nonpolar pocket of the protein, displacing water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and various atoms of the protein's binding site. |
| Binding Free Energy | A calculated value (e.g., using MM/PBSA methods) that estimates the strength of the ligand-protein interaction. | A calculated ΔG value indicating the stability of the methyl-d3-butyrate-protein complex. |
In Silico Modeling for Metabolic Flux Prediction and Pathway Optimization
In silico modeling is a cornerstone of modern metabolic engineering, allowing researchers to simulate and predict the flow of metabolites through complex biochemical networks. mdpi.comtandfonline.com This field, often referred to as metabolic flux analysis (MFA), is particularly relevant for understanding the metabolism of butyrate, a key product of microbial fermentation. nih.govnih.gov Deuterated substrates like methyl-d3-butyrate serve as powerful tracers in experiments that generate data to build and validate these computational models. mdpi.comnih.govutah.edu
The core of MFA is a mathematical model of a cell's metabolic network, often constructed at the genome scale. nih.govd-nb.info This model consists of a stoichiometric matrix of all known metabolic reactions in an organism, such as the butyrate-producing bacterium Clostridium tyrobutyricum. nih.govmdpi.comresearchgate.net To predict metabolic fluxes (the rates of these reactions), researchers use techniques like Flux Balance Analysis (FBA), which calculates the flow of metabolites through the network based on a specific biological objective, such as maximizing growth or butyrate production. utah.edunih.gov
The workflow typically involves:
Isotope Labeling Experiment: An organism is fed a deuterated or ¹³C-labeled substrate. nih.govutah.edursc.org The isotopic labels become incorporated into various downstream metabolites.
Mass Spectrometry Analysis: The distribution of these isotopic labels (isotopologues) in the metabolites is measured with high precision using mass spectrometry. nih.govutah.edu
Computational Flux Analysis: The experimental labeling data is fed into the computational model. mdpi.com The model then solves for the set of internal metabolic fluxes that best explains the observed labeling patterns. utah.edu Recently, machine learning frameworks have been developed to streamline this process, learning the relationship between labeling patterns and fluxes. biorxiv.org
For deuterated butyrate systems, these models can predict how changes in nutrient availability or genetic modifications will affect the yield and selectivity of butyrate production. mdpi.comaidic.it For example, in silico models of C. tyrobutyricum have been used to show that butyrate production is strongly dependent on cell mass, while acetate (B1210297) production is linked to the cell growth rate. mdpi.comresearchgate.net Such models can identify key enzymatic steps or competing pathways that could be targeted for genetic engineering to optimize the metabolic flux towards butyrate. researchgate.netaidic.it Studies have used these approaches to understand butyrate production from various substrates, including lactate (B86563) and acetate, providing a roadmap for optimizing the bioproduction of valuable molecules. nih.gov
Table 3: Key Reactions in a Simplified Butyrate Production Pathway Modeled by MFA This table outlines core reactions in the metabolism of Clostridium species leading to butyrate, which are represented in in silico metabolic flux models.
| Reaction ID | Reaction Name | Equation | Role in Pathway |
| R1 | Pyruvate: Ferredoxin Oxidoreductase | Pyruvate + CoA + 2 Ferredoxin(ox) → Acetyl-CoA + CO₂ + 2 Ferredoxin(red) + 2 H⁺ | Links glycolysis to acetyl-CoA formation. |
| R2 | Acetyl-CoA acetyltransferase (Thiolase) | 2 Acetyl-CoA ↔ Acetoacetyl-CoA + CoA | First committed step towards butyrate synthesis. |
| R3 | 3-Hydroxybutyryl-CoA dehydrogenase | Acetoacetyl-CoA + NADH + H⁺ ↔ (R)-3-Hydroxybutyryl-CoA + NAD⁺ | Reduction step using NADH. |
| R4 | 3-Hydroxybutyryl-CoA dehydratase (Crotonase) | (R)-3-Hydroxybutyryl-CoA ↔ Crotonyl-CoA + H₂O | Dehydration to form a double bond. |
| R5 | Butyryl-CoA dehydrogenase | Crotonyl-CoA + NADH + H⁺ ↔ Butyryl-CoA + NAD⁺ | Second reduction step, forming the key intermediate. |
| R6a | Phosphate (B84403) butyryltransferase | Butyryl-CoA + Pi ↔ Butyryl-phosphate + CoA | Generates a high-energy phosphate compound. |
| R6b | Butyrate kinase | Butyryl-phosphate + ADP ↔ Butyrate + ATP | Substrate-level phosphorylation, producing butyrate and ATP. |
Based on established metabolic pathways in Clostridium species. nih.govnih.govresearchgate.net
Vi. Future Directions and Emerging Methodologies in Deuterated Compound Research
Development of Novel Deuteration Strategies for Complex Butyrate (B1204436) Derivatives
The synthesis of deuterated compounds is moving beyond simple isotopic labeling towards highly selective and efficient methods for complex molecules. acs.orgresearchgate.net Historically, the synthesis of deuterated molecules such as methyl-d3-butyrate often relied on incorporating commercially available deuterated precursors like D₂O or CD₃I using established chemical techniques. rsc.org However, the demand for more intricate and selectively labeled compounds, particularly for advanced drug development and metabolic studies, is driving innovation. rsc.orgnih.gov
Emerging strategies are focusing on late-stage deuteration, where deuterium (B1214612) is introduced into a molecule in the final steps of synthesis. acs.org This approach is highly valuable as it allows for the precise placement of deuterium atoms, which is crucial for studying kinetic isotope effects and optimizing the metabolic profiles of drug candidates. researchgate.netclearsynth.com New methods are being developed that offer greater efficiency, broader applicability across different functional groups, and improved control over the exact position of deuteration. rsc.org
Recent breakthroughs include:
Catalytic Hydrogen Isotope Exchange (HIE): Advances in HIE reactions, particularly those using iridium catalysts, allow for direct and selective C-H bond activation and deuteration. acs.org These methods are being refined for greater selectivity, for instance, targeting the ortho-positions of specific compounds. acs.org
Flow Synthesis: The use of flow-type microwave reactors is a significant development for producing deuterated aromatic compounds. tn-sanso.co.jp This technology offers much higher reaction and heating efficiencies compared to traditional batch synthesis, enabling faster production and higher throughput. tn-sanso.co.jp
Reductive and Dehalogenative Deuteration: A variety of new techniques involving reductive and dehalogenative deuteration are expanding the toolkit available to chemists, providing alternative pathways to synthesize complex labeled molecules. acs.orgresearchgate.net
These novel strategies promise to make complex deuterated butyrate derivatives more accessible, enabling more sophisticated research into butyrate metabolism and function.
Table 1: Comparison of Deuteration Synthesis Methodologies
| Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Batch Synthesis | H-D exchange reaction using deuterated reagents (e.g., D₂O) under high temperature and pressure in a vessel. | Established and understood process. | Limited scale, long processing times, lower heating/cooling efficiency. | tn-sanso.co.jp |
| Catalytic HIE | Direct exchange of hydrogen for deuterium via a C-H activation mechanism, often using metal catalysts like Iridium. | High efficiency, high regioselectivity, suitable for late-stage functionalization. | Catalyst cost, controlling selectivity can be difficult for some molecules. | acs.org |
| Flow Synthesis (Microwave) | Continuous reaction process using a flow-type reactor heated by microwaves. | High throughput, rapid heating/cooling, enhanced reaction efficiency. | Requires specialized equipment, optimization for specific reactions needed. | tn-sanso.co.jp |
| Organocatalytic Methods | Use of small organic molecules as catalysts for site-selective deuteration. | Metal-free, can provide high site-selectivity. | Substrate scope may be limited compared to metal catalysts. | researchgate.net |
Integration of Multi-Omics Data with Stable Isotope Tracing for Comprehensive Systems Biology
The use of stable isotope tracers like methyl-d3-butyrate is a cornerstone of metabolic research. nih.gov The future of this research lies in integrating data from these tracing experiments with other "omics" disciplines—such as genomics, transcriptomics, and proteomics—to build a holistic understanding of biological systems. mdpi.comnih.gov This systems biology approach aims to move beyond studying isolated pathways to understanding the complex interplay of genes, proteins, and metabolites. mdpi.comresearchgate.net
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that tracks the fate of labeled atoms from tracers like deuterated butyrate through metabolic networks. nih.gov When SIRM data is combined with other omics datasets, researchers can:
Link Genetic Information to Metabolic Function: By correlating gene expression data (transcriptomics) with metabolic flux data from isotope tracing, scientists can understand how genetic variations or regulations impact metabolic pathways. mdpi.com
Uncover Regulatory Mechanisms: Integrating proteomic data can reveal how changes in enzyme levels, driven by gene expression, directly alter the flow of metabolites through a network.
Build Predictive Models: Comprehensive datasets from multi-omics approaches can be used to construct detailed computational models of cellular metabolism. nih.gov These models can simulate how a system might respond to different conditions or interventions.
For example, a study using ¹³C-labeled butyrate unequivocally showed that carbon from butyrate is incorporated into histone acetyl groups, providing a direct metabolic link between gut microbiota-derived butyrate and host epigenetics. nih.govresearchgate.net Integrating this with transcriptomic data could reveal which specific genes are affected by these histone modifications, providing a complete picture from microbial metabolite to host gene regulation. The development of advanced data analysis pipelines is crucial for integrating these large and diverse datasets to extract meaningful biological insights. mdpi.commdanderson.org
Advancements in Analytical Instrumentation for High-Resolution Isotope Analysis
The ability to precisely measure stable isotopes in metabolites is fundamental to tracing studies. Continuous advancements in mass spectrometry (MS) are pushing the boundaries of what can be detected, enabling more detailed and accurate analysis of compounds like methyl-d3-butyrate and its downstream metabolites. nih.govresearchgate.net The key trend is the pursuit of higher mass resolution, which is the ability to distinguish between molecules with very similar masses. researchgate.net
High-resolution mass spectrometry (HRMS) is essential for separating isobaric interferences—where different molecules or isotopologues have the same nominal mass but slightly different exact masses. thermofisher.com This capability is critical for accurately quantifying the incorporation of deuterium and for distinguishing between different isotopologues of a metabolite. researchgate.net
Key instrument advancements include:
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): These instruments offer exceptionally high mass resolution (often exceeding 1,000,000), allowing for the unambiguous identification of molecular formulas and the fine-grained analysis of isotopic patterns. nih.govacs.orgosti.gov
Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers have become widely used in metabolomics as they provide very high resolution (up to 500,000) and mass accuracy, making them well-suited for stable isotope tracing studies. acs.orgmdpi.com They represent a powerful alternative to FT-ICR MS for many applications. osti.gov
Multi-Collector (MC) Systems: Instruments like the Thermo Scientific MAT253-Ultra and Neoma MS/MS MC-ICP-MS are designed for extremely precise isotope ratio measurements. thermofisher.com They can resolve complex mass spectra and measure rare, multiply-substituted isotopologues (or "clumped isotopes"), providing new dimensions of information about a molecule's origin and formation. thermofisher.comcarnegiescience.edu
These advanced instruments allow researchers to perform analyses that were previously impossible, such as measuring position-specific isotope effects within a molecule and detecting subtle shifts in isotope ratios with high precision. carnegiescience.edu This level of detail is crucial for untangling complex metabolic pathways and understanding the nuanced effects of deuterated compounds.
Table 2: Comparison of High-Resolution Mass Spectrometry Instruments
| Instrument Type | Typical Mass Resolving Power (M/ΔM) | Key Advantages for Isotope Analysis | Reference |
|---|---|---|---|
| Time-of-Flight (TOF) | Up to 60,000 | Good resolution, fast acquisition speeds. | mdpi.com |
| Orbitrap MS | Up to 500,000 (at m/z 200) | Excellent mass accuracy and resolution, widely used in metabolomics. | acs.orgmdpi.com |
| FT-ICR MS | > 1,000,000 (at m/z 400) | Highest available mass resolution and accuracy, ideal for complex mixtures and formula identification. | nih.govmdpi.com |
| High-Resolution IRMS (e.g., Ultra) | > 30,000 | Extreme precision for isotope ratios, resolves isobaric interferences, analyzes clumped isotopes. | thermofisher.com |
Expansion of Research Applications into New Biological and Chemical Domains
While deuterated compounds like methyl-d3-butyrate are well-established tools in pharmaceutical development and metabolic research, their applications are expanding into new and diverse scientific fields. researchgate.netwiseguyreports.com The unique properties imparted by deuterium make these compounds valuable probes in a variety of contexts. zeochem.com
Emerging application areas include:
Microbiome Research: The gut microbiome produces significant amounts of butyrate, a crucial energy source for colon cells and a signaling molecule with wide-ranging effects on host health. nih.govpreprints.org Deuterated butyrate tracers are used to study the production, absorption, and metabolic fate of microbial-derived butyrate, helping to unravel the complex metabolic dialogue between microbes and their host. nih.govnih.gov
Materials Science: Deuterated polymers and other materials exhibit enhanced thermal stability and different flammability characteristics. dataintelo.comresolvemass.ca Deuteration is being used to develop high-performance materials for applications in organic light-emitting diodes (OLEDs), where replacing hydrogen with deuterium can improve device durability and efficiency. tn-sanso.co.jpzeochem.com
Environmental Science: Stable isotopes are powerful tools for tracing pollutants and understanding biogeochemical cycles. wiseguyreports.comzeochem.com Deuterated compounds can be used as tracers in environmental monitoring and to study the degradation pathways of various substances, contributing to the development of more sustainable materials and agricultural practices. dataintelo.comresolvemass.ca
Neuroscience: Butyrate has been shown to cross the blood-brain barrier and may have neuroprotective effects. Deuterated tracers could be instrumental in studying the metabolism of short-chain fatty acids within the brain and their potential role in neurodegenerative diseases.
The continued development of cost-effective synthesis methods and more sensitive analytical techniques will further accelerate the adoption of deuterated compounds in these and other yet-unexplored domains. wiseguyreports.com
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and purifying Methyl-d3 butyrate for isotopic labeling studies?
- This compound can be synthesized via esterification of deuterated methanol (CD₃OH) with butyric acid, followed by purification using fractional distillation or preparative chromatography. Isotopic purity (≥98% deuterium incorporation) must be confirmed via nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) . For sodium salt derivatives, neutralization with sodium hydroxide under inert conditions is recommended to prevent isotopic exchange .
Q. How can researchers quantify this compound in complex biological matrices (e.g., fecal samples, plasma)?
- Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time detection with high sensitivity (detection limits ~0.0625 sec integration time). For lower concentrations, gas chromatography coupled with isotope dilution mass spectrometry (GC-IDMS) is preferred, using ¹³C-labeled internal standards to correct for matrix effects .
Q. What experimental models are suitable for studying the metabolic effects of this compound?
- In vitro: Human colonocyte lines (e.g., HT-29) are used to assess butyrate uptake and histone deacetylase (HDAC) inhibition.
- In vivo: Swine or canine models are superior to rodents for colonic fermentation studies due to closer physiological resemblance to humans. Dose-response protocols should include protected (fat-coated) vs. free butyrate formulations to control release kinetics .
Advanced Research Questions
Q. How can contradictory findings on this compound’s role in cancer progression be resolved methodologically?
- Studies report dual roles: butyrate induces apoptosis in colorectal cancer cells but promotes migration in estrogen receptor-positive breast cancer (MCF-7) at sub-therapeutic doses. Researchers must standardize dose ranges (e.g., 0.5–5 mM for in vitro assays) and employ transcriptomic profiling (RNA-seq) to identify context-dependent pathways like ERα activation or NF-κB suppression .
Q. What mechanisms explain the differential effects of this compound on gut microbiota composition?
- Butyrate selectively enriches Coprococcus spp. (associated with insulin sensitivity) while suppressing Flavonifractor (linked to insulin resistance). Metagenomic sequencing and ex vivo fermentation models can identify strain-specific responses. Fecal microbiota transplantation (FMT) in gnotobiotic mice further isolates causal taxa .
Q. How does this compound’s systemic vs. topical administration alter therapeutic outcomes in inflammatory diseases?
- Intraperitoneal administration in rat colitis models reduces systemic oxidative stress (measured via malondialdehyde levels) more effectively than colonic enemas. Comparative studies should integrate pharmacokinetic profiling (e.g., LC-MS/MS for plasma butyrate) and mucosal biopsies to assess localized vs. systemic anti-inflammatory effects .
Methodological Considerations for Data Interpretation
- Dose-Response Ambiguity : Use isobaric tags (e.g., TMT) in proteomics to differentiate dose-dependent protein acetylation patterns .
- Model Limitations : Rodent studies may underestimate butyrate’s impact due to rapid colonic absorption; pigs or human organoids are preferable for translational relevance .
- Confounding Factors : Control for dietary resistant starch (RS) intake in human trials, as RS fermentation elevates endogenous butyrate, masking exogenous effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
